
3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione
Overview
Description
“3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione” is a compound with the CAS Number: 88612-24-2. It has a molecular weight of 203.24 . The compound is in the form of a powder and has a melting point of 101-103 degrees . The IUPAC name for this compound is 3-methyl-3-(4-methylphenyl)-2,5-pyrrolidinedione .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione”, can be achieved through different synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Physical And Chemical Properties Analysis
“3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione” is a powder with a melting point of 101-103 degrees . It has a molecular weight of 203.24 .Scientific Research Applications
Synthesis and Chemical Applications
One-Pot Synthesis of Amino Acids : A study demonstrates the efficient one-pot synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA) using 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione, showcasing its utility in synthesizing amino acid derivatives with high yields and purities (Cal et al., 2012).
Crystal Structure Analysis : The triprolidinium cation derived from the title compound has been analyzed for its crystal structure, revealing insights into the interactions and conformations within the compound (Dayananda et al., 2012).
Novel Derivatives Synthesis : Research into the synthesis of novel (3E,4E)-1-aryl-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylidene]pyrrolidine-2,5-dione derivatives has been conducted, highlighting the compound's potential in creating new chemical entities (Lv et al., 2013).
Alkylation and Analogs Synthesis : A method for N-alkylating pyrrolidine-2,5-dione to produce imides, which are precursors to 13-aza-8,9-dehydro-3-desoxy-18-norestrone analogs, showcases the compound's versatility in organic synthesis (Ramana et al., 2003).
Medicinal Chemistry and Biological Applications
Anti-inflammatory Activities : Studies on new succinic and maleic derivatives from Antrodia camphorata, involving 3-methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione, demonstrate potential anti-inflammatory effects on macrophage-mediated responses (Chien et al., 2008).
Anticonvulsant Activity : Derivatives of pyrrolidine-2,5-dione, specifically focusing on modifications to the chemical structure, have been evaluated for their anticonvulsant activity, highlighting the compound's potential in developing new therapeutic agents (Sorokina et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-3-5-9(6-4-8)12(2)7-10(14)13-11(12)15/h3-6H,7H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOERMGLGLIDJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



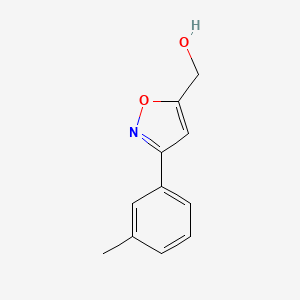
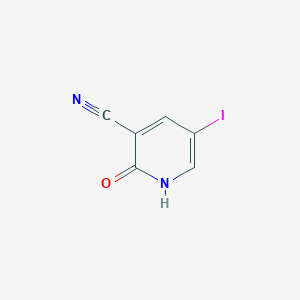
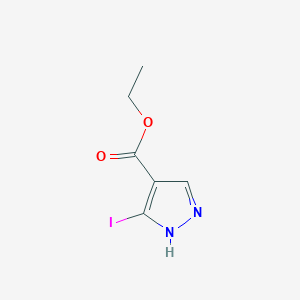
![Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1419893.png)
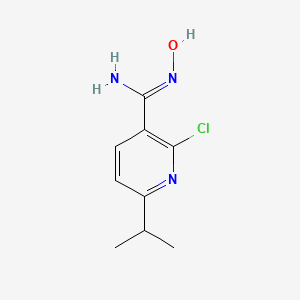
![3-chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1419895.png)
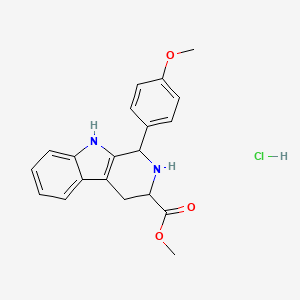
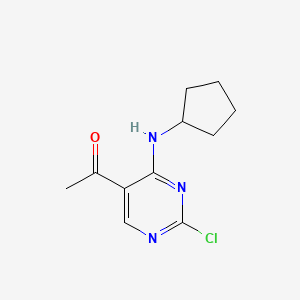
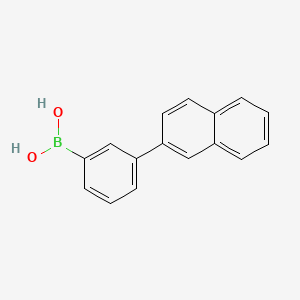
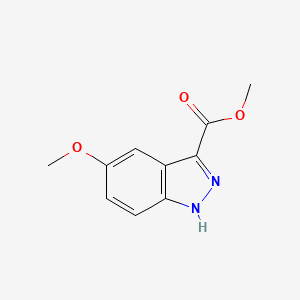
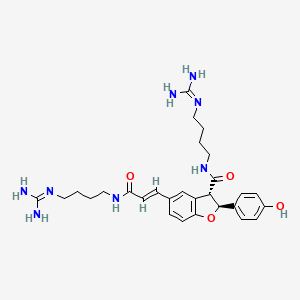
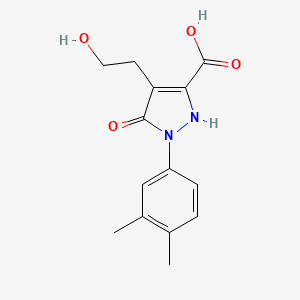
![(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine](/img/structure/B1419909.png)
![2,8-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419910.png)